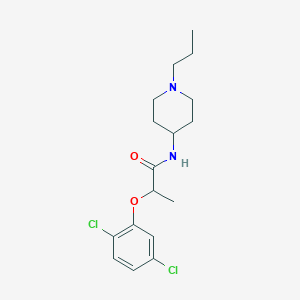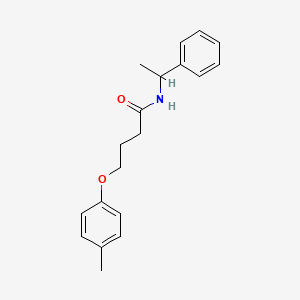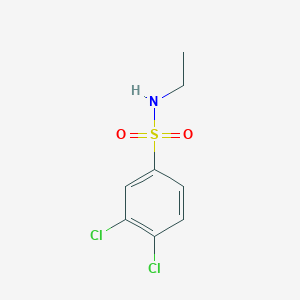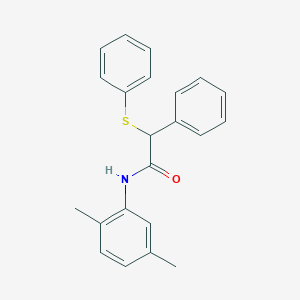
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide, also known as Darifenacin, is a selective M3 muscarinic receptor antagonist that is used to treat overactive bladder (OAB) symptoms such as urinary urgency, frequency, and urge incontinence. Darifenacin is a potent and effective medication that has been approved by the US FDA for the treatment of OAB symptoms.
作用機序
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide works by selectively blocking the M3 muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity. This results in a reduction in OAB symptoms such as urinary urgency, frequency, and urge incontinence.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a selective affinity for the M3 muscarinic receptors in the bladder, with minimal activity at other muscarinic receptor subtypes. This selectivity results in a reduction in bladder contractions and an increase in bladder capacity, leading to a reduction in OAB symptoms.
実験室実験の利点と制限
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been used in laboratory experiments to study the role of muscarinic receptors in bladder function. Its selective affinity for the M3 muscarinic receptors in the bladder makes it a useful tool for studying the physiological and biochemical effects of muscarinic receptor activation in the bladder. However, its specificity for the M3 muscarinic receptor subtype limits its usefulness in studying the effects of other muscarinic receptor subtypes.
将来の方向性
Future research on 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide may focus on its potential use in other conditions such as interstitial cystitis and neurogenic bladder. In addition, further studies may investigate the effects of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide on other muscarinic receptor subtypes and their potential role in bladder function. Finally, research may explore the development of new muscarinic receptor antagonists with improved selectivity and efficacy for the treatment of OAB symptoms.
合成法
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide involves a multi-step process that begins with the reaction of 2,5-dichlorophenol with propionyl chloride to form 2,5-dichlorophenyl propionate. This intermediate is then reacted with piperidine to form 2-(2,5-dichlorophenoxy)propanamide. Finally, the propyl group is introduced using a Grignard reaction to obtain 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide.
科学的研究の応用
2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been extensively studied for its effectiveness in treating OAB symptoms. Clinical trials have shown that 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide is effective in reducing urinary urgency, frequency, and urge incontinence in patients with OAB. In addition, 2-(2,5-dichlorophenoxy)-N-(1-propyl-4-piperidinyl)propanamide has been shown to have a low incidence of adverse effects, making it a safe and well-tolerated medication.
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-8-21-9-6-14(7-10-21)20-17(22)12(2)23-16-11-13(18)4-5-15(16)19/h4-5,11-12,14H,3,6-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQTGPQDNTQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol](/img/structure/B5129815.png)

![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)

![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)